Cas no 379254-95-2 (2-Chloro-N-(2,3-dichlorophenyl)propanamide)
2-Chloro-N-(2,3-dichlorophenyl)propanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-(2,3-dichloro-phenyl)-propionamide
- 2-CHLORO-N-(2,3-DICHLOROPHENYL)PROPANAMIDE
- T0511-4815
- N-(2,3-Dichlorophenyl)-2-chloropropanamide, 95%
- Propanamide, 2-chloro-N-(2,3-dichlorophenyl)-
- BBL037319
- H22040
- VS-14069
- MFCD03147315
- CS-0307544
- AKOS005171060
- EN300-01784
- Z56862385
- ALBB-002348
- 379254-95-2
- FC113993
- STK502000
- 2-Chloro-N-(2,3-dichlorophenyl)propanamide
-
- Inchi: 1S/C9H8Cl3NO/c1-5(10)9(14)13-7-4-2-3-6(11)8(7)12/h2-5H,1H3,(H,13,14)
- InChI Key: SXPVBALYORNQSR-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(Cl)=C1Cl)(=O)C(Cl)C
Computed Properties
- Exact Mass: 250.967147Da
- Monoisotopic Mass: 250.967147Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 385.3±42.0 °C at 760 mmHg
- Flash Point: 186.8±27.9 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-Chloro-N-(2,3-dichlorophenyl)propanamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-N-(2,3-dichlorophenyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C380303-50mg |
2-Chloro-N-(2,3-dichlorophenyl)propanamide |
379254-95-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C380303-100mg |
2-Chloro-N-(2,3-dichlorophenyl)propanamide |
379254-95-2 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C380303-500mg |
2-Chloro-N-(2,3-dichlorophenyl)propanamide |
379254-95-2 | 500mg |
$ 250.00 | 2022-06-06 | ||
| Enamine | EN300-01784-0.05g |
2-chloro-N-(2,3-dichlorophenyl)propanamide |
379254-95-2 | 98% | 0.05g |
$24.0 | 2023-05-01 | |
| Enamine | EN300-01784-0.1g |
2-chloro-N-(2,3-dichlorophenyl)propanamide |
379254-95-2 | 98% | 0.1g |
$37.0 | 2023-05-01 | |
| Enamine | EN300-01784-0.25g |
2-chloro-N-(2,3-dichlorophenyl)propanamide |
379254-95-2 | 98% | 0.25g |
$52.0 | 2023-05-01 | |
| Enamine | EN300-01784-0.5g |
2-chloro-N-(2,3-dichlorophenyl)propanamide |
379254-95-2 | 98% | 0.5g |
$82.0 | 2023-05-01 | |
| Enamine | EN300-01784-1.0g |
2-chloro-N-(2,3-dichlorophenyl)propanamide |
379254-95-2 | 98% | 1g |
$105.0 | 2023-05-01 | |
| Enamine | EN300-01784-2.5g |
2-chloro-N-(2,3-dichlorophenyl)propanamide |
379254-95-2 | 98% | 2.5g |
$144.0 | 2023-05-01 | |
| Enamine | EN300-01784-5.0g |
2-chloro-N-(2,3-dichlorophenyl)propanamide |
379254-95-2 | 98% | 5g |
$209.0 | 2023-05-01 |
2-Chloro-N-(2,3-dichlorophenyl)propanamide Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-Chloro-N-(2,3-dichlorophenyl)propanamide
Introduction to 2-Chloro-N-(2,3-dichlorophenyl)propanamide (CAS No. 379254-95-2)
2-Chloro-N-(2,3-dichlorophenyl)propanamide, identified by the Chemical Abstracts Service Number (CAS No.) 379254-95-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the amide class of molecules, characterized by its amide functional group (-CONH₂), which is a key structural feature influencing its reactivity and potential biological activity. The presence of multiple chlorine atoms in its aromatic and aliphatic portions enhances its electronic properties, making it a valuable candidate for further chemical modifications and applications.
The molecular structure of 2-Chloro-N-(2,3-dichlorophenyl)propanamide consists of a chlorinated phenyl ring linked to a propanamide moiety. The dichlorination at the 2 and 3 positions of the phenyl ring introduces significant electrophilic character, facilitating various nucleophilic substitution reactions. This structural feature makes the compound a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of chlorinated aromatic amides due to their diverse biological activities. Studies have demonstrated that such compounds can exhibit properties ranging from antimicrobial to anti-inflammatory effects. The specific arrangement of chlorine atoms in 2-Chloro-N-(2,3-dichlorophenyl)propanamide is thought to contribute to its unique interaction with biological targets, potentially making it a lead compound for drug discovery programs.
One of the most compelling aspects of 2-Chloro-N-(2,3-dichlorophenyl)propanamide is its role as a building block in medicinal chemistry. Researchers have leveraged its structural framework to design and synthesize derivatives with enhanced pharmacokinetic profiles or improved target specificity. For instance, modifications at the amide bond or the aromatic ring can fine-tune the compound's solubility, metabolic stability, and binding affinity to biological receptors.
The synthesis of 2-Chloro-N-(2,3-dichlorophenyl)propanamide typically involves multi-step organic reactions, starting from commercially available precursors such as 2,3-dichlorobenzoyl chloride and propanamine hydrochloride. The reaction sequence often includes nucleophilic acyl substitution followed by purification steps to isolate the desired product in high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
From a computational chemistry perspective, 2-Chloro-N-(2,3-dichlorophenyl)propanamide has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how the chlorine atoms influence electronic distributions and hydrogen bonding capabilities, which are critical for drug-receptor binding. Such computational insights are invaluable for guiding experimental efforts aimed at optimizing lead compounds for therapeutic applications.
The agrochemical industry has also shown interest in 2-Chloro-N-(2,3-dichlorophenyl)propanamide due to its potential as an intermediate in the synthesis of crop protection agents. Chlorinated aromatic compounds are known for their efficacy against various pests and pathogens, and derivatives of this nature could contribute to developing next-generation agrochemicals with improved environmental profiles.
In conclusion, 2-Chloro-N-(2,3-dichlorophenyl)propanamide (CAS No. 379254-95-2) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an attractive scaffold for further chemical exploration. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an increasingly important role in drug discovery and agricultural innovation.
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